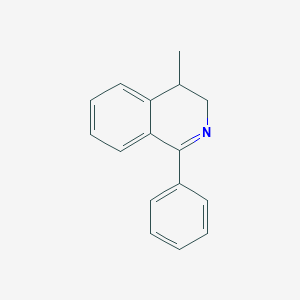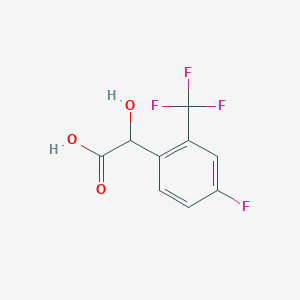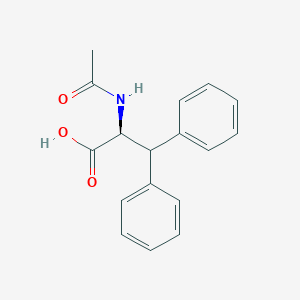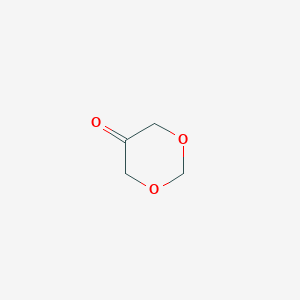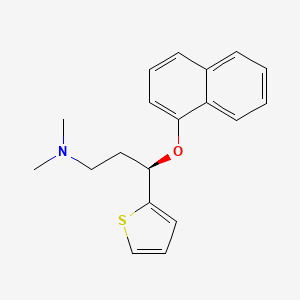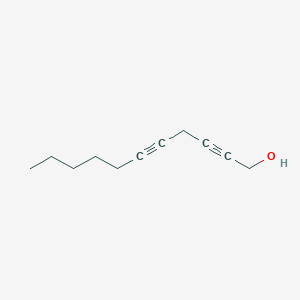![molecular formula C13H11NO4S B8718515 2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-84-0](/img/structure/B8718515.png)
2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C15H12O4. This compound is characterized by the presence of a biphenyl structure with carboxylic acid and methoxycarbonyl functional groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-biphenylcarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial production methods may involve the use of more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of a palladium-catalyzed coupling reaction between a halogenated biphenyl derivative and carbon monoxide in the presence of methanol can produce the desired compound with high efficiency .
Chemical Reactions Analysis
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols or aldehydes.
Scientific Research Applications
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a useful intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism by which 2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, further stabilizing these complexes .
Comparison with Similar Compounds
2’-(Methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:
2’-(Methoxycarbonyl)[1,1’-biphenyl]-2-carboxylic acid: Similar in structure but with the carboxylic acid group in a different position, affecting its reactivity and binding properties.
2-(Methoxycarbonyl)benzoic acid: Lacks the biphenyl structure, resulting in different chemical and physical properties.
2-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group, which imparts unique reactivity, particularly in Suzuki-Miyaura coupling reactions
Properties
CAS No. |
893736-84-0 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-(2-sulfamoylphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
GHTXHTSFJAZACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


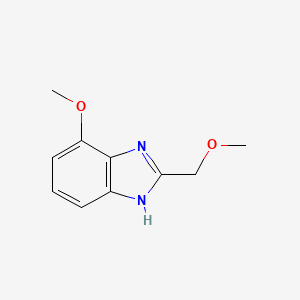
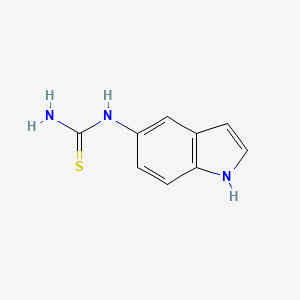
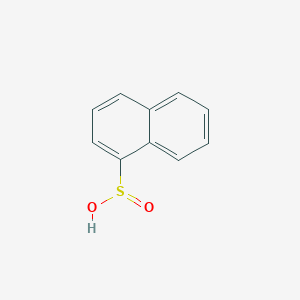
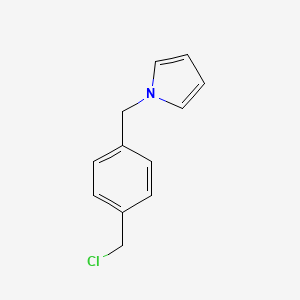
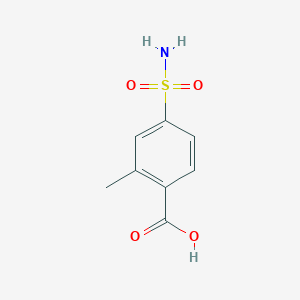
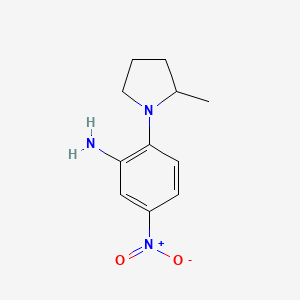
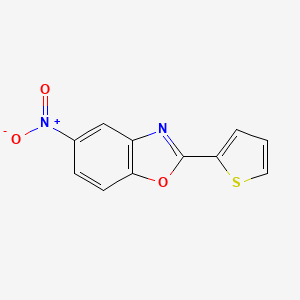
![[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8718484.png)
